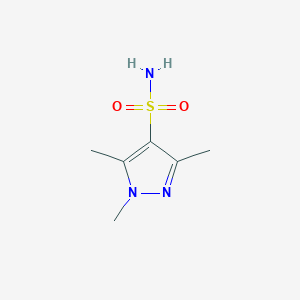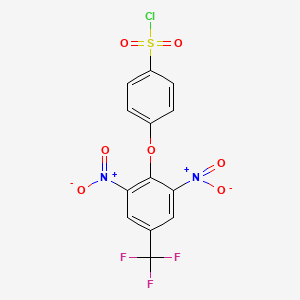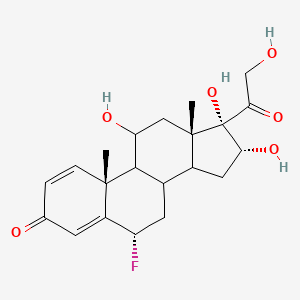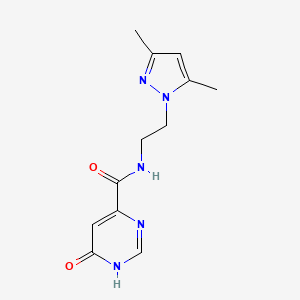![molecular formula C18H14N4O3S B2423162 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1207007-20-2](/img/structure/B2423162.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of intermediate chalcones, which are then subjected to further reactions to introduce the benzo[d]oxazole and oxadiazole groups . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the enoyl reductase enzyme in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby disrupting its function and inhibiting bacterial growth .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide stands out due to its unique combination of benzo[d]oxazole and oxadiazole moieties. Similar compounds include:
2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole: This compound also contains an oxadiazole ring but differs in the presence of a benzothiazole group instead of benzo[d]oxazole.
Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate: This compound shares the benzo[d]oxazole moiety but has different substituents and overall structure.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-15(11-26-18-20-13-8-4-5-9-14(13)24-18)19-10-16-21-17(22-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDFHKPTMKOOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2423081.png)

![(5-{[(5-Bromopyrimidin-2-yl)amino]methyl}thiophen-2-yl)(thiophen-2-yl)methanol](/img/structure/B2423085.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2423088.png)
![3-[(1Z,11Z)-12-(3-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL](/img/structure/B2423090.png)



![3,4-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2423095.png)

![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)
![1-(4-Bromobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2423099.png)
![2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2423102.png)
